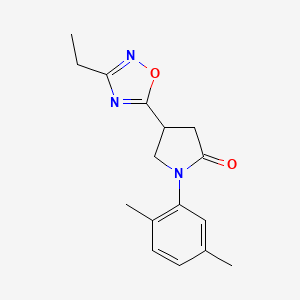

![molecular formula C12H11ClN2O2S B2466465 1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole CAS No. 956242-41-4](/img/structure/B2466465.png)

1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

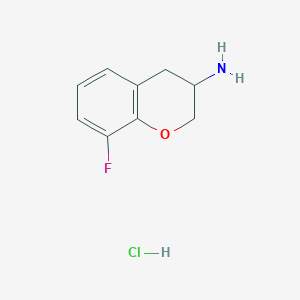

The compound “1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole” is a chemical compound with the CAS Number: 251096-94-3 . It has a molecular weight of 289.74 .

Molecular Structure Analysis

The molecular structure of “1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole” can be represented by the linear formula C11H12ClNO4S . The InChI code for the compound is 1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)科学的研究の応用

Synthesis and Characterization

Synthesis of Sulfonyl-substituted Pyrazoles

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole involves various chemical processes like sulfonylation, cyclization, and substitution reactions. For instance, Diana et al. (2018) describe the synthesis of similar compounds and their characterization using IR, UV, and NMR spectroscopy, highlighting the formation of double ion pyrazoles in solutions (Diana et al., 2018). Additionally, Vasin et al. (2015) investigated the synthesis of sulfonyl-substituted pyrazoles through 1,3-dipolar cycloaddition reactions (Vasin et al., 2015).

Crystallographic Studies

The molecular structure and crystallography of similar compounds have been explored to understand their geometric configuration. For example, Farrukh et al. (2013) reported the dihedral angles between different rings in a comparable compound and detailed the hydrogen bonding patterns forming a three-dimensional structure (Farrukh et al., 2013).

Biological and Pharmacological Activities

Antimicrobial and Antifungal Activities

Shah et al. (2014) synthesized derivatives of pyrazole and evaluated them for antibacterial and antifungal activities. These compounds were characterized spectroscopically and tested using the broth dilution method (Shah et al., 2014).

Antitumor Evaluation

Rostom (2006) described the synthesis of pyrazoles substituted with sulfonyl groups and their evaluation for antitumor activity. This study identified compounds with broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).

COX-2 Inhibition

Penning et al. (1997) explored sulfonamide-containing pyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), identifying potent inhibitors with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Herbicidal and Insecticidal Activities

Wang et al. (2015) reported the synthesis of N-phenylpyrazolyl aryl methanones derivatives, including those with arylsulfonyl groups, showing favorable herbicidal and insecticidal activities (Wang et al., 2015).

Chemical Synthesis and Transformation

Lewis Base Catalyzed Synthesis

Zhu et al. (2013) developed a method for synthesizing highly substituted sulfonyl pyrazoles, highlighting the critical steps of allenic sulfonamide formation and 1,3-sulfonyl shift (Zhu et al., 2013).

Sulfur-Functionalized Synthesis

Tucker et al. (2015) used a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl compounds, demonstrating a parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides (Tucker et al., 2015).

作用機序

Target of Action

Similar compounds have been found to inhibit the gamma-secretase subunit aph-1a in humans . This enzyme plays a crucial role in the processing of several integral membrane proteins, and its inhibition can lead to significant changes in cellular function.

Mode of Action

This can lead to the formation of covalent bonds with biological targets, altering their function .

Biochemical Pathways

The inhibition of gamma-secretase can impact the notch signaling pathway, which plays a key role in cell-cell communication and regulates various developmental processes .

Pharmacokinetics

They may be metabolized by various enzymes in the liver and excreted via the kidneys .

Result of Action

The inhibition of gamma-secretase can lead to the accumulation of certain proteins in the cell, potentially leading to cellular dysfunction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure .

特性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-cyclopropylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAMJJBONMLBBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

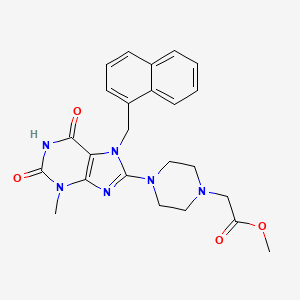

![N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2466387.png)

![(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2466389.png)

![1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2466393.png)

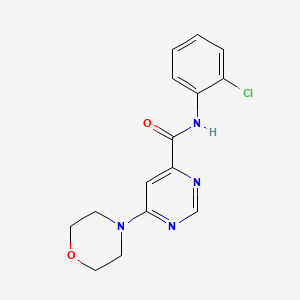

![1-(benzo[d][1,3]dioxol-5-yl)-3-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2466396.png)

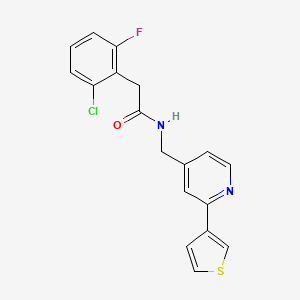

![(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2466397.png)

![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)